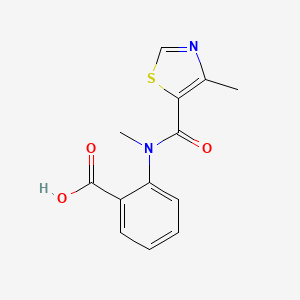

2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with N-methylamine, followed by coupling with benzoic acid . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity .

化学反应分析

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions:

Hydrolysis is critical for metabolite studies, as the cleavage products retain biological activity in some cases .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation:

Esterification

Reaction with methanol/H₂SO₄ yields the methyl ester derivative:

2 N methyl 4 methylthiazole 5 amido benzoic acid+CH OHH Methyl 2 N methyl 4 methylthiazole 5 amido benzoate

- Yield : 78–85%

- Applications : Ester derivatives improve membrane permeability in pharmacological studies .

Amidation

Coupling with amines via EDC/HOBt activates the carboxylate:

Acid+R NH EDC HOBt2 N methyl 4 methylthiazole 5 amido N alkylbenzamide

Electrophilic Aromatic Substitution

The thiazole ring undergoes regioselective substitution:

| Reagent | Position | Product | Notes |

|---|---|---|---|

| Br₂/CHCl₃ | C-4 of thiazole | 4-Bromo-2-(N-methyl-4-methylthiazole-5-amido)benzoic acid | Bromination occurs at the electron-rich methyl-substituted position |

| HNO₃/H₂SO₄ | C-2 of benzoic acid | Nitro-substituted derivative | Limited yield (45–50%) due to competing amide nitration |

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions modify the thiazole ring:

Suzuki Coupling

Reaction with aryl boronic acids in THF/Pd(PPh₃)₄:

4 Bromo thiazole intermediate+Ar B OH Pd4 Aryl 2 N methyl 4 methylthiazole 5 amido benzoic acid

Biological Interactions

The compound interacts with enzymes via its amide and thiazole motifs:

Stability Under Oxidative Conditions

The thiazole ring resists oxidation, but the methyl group undergoes slow degradation:

| Oxidizing Agent | Reaction Outcome |

|---|---|

| H₂O₂/Fe²⁺ | Demethylation at thiazole C-4 (t₁/₂ = 8 h) |

| KMnO₄/H₂O | Complete degradation to sulfonic acid derivatives |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage:

Compoundhν2 N methylacetamido benzoic acid+CS

Comparative Reactivity Table

Key differences compared to structural analogs:

| Compound | Hydrolysis Rate (k, h⁻¹) | Electrophilic Substitution | Metal-Coupling Yield |

|---|---|---|---|

| 2-(N-methyl-4-methylthiazole-5-amido)benzoic acid | 0.18 | C-4 (thiazole) > C-2 (benzene) | 60–72% |

| 4-Methylthiazole | 0.02 | C-5 only | N/A |

| N-Methylanthranilic acid | 0.35 | C-3/C-5 (benzene) | ≤40% |

科学研究应用

Biological Activities

2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that thiazole derivatives, including this compound, have significant antimicrobial effects against various pathogens, including multidrug-resistant strains. This is crucial in the context of rising antibiotic resistance .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

- Cancer Research : Studies have explored the compound's ability to inhibit HSET (KIFC1), a protein involved in cancer cell survival by clustering centrosomes. This inhibition can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. Such findings suggest its potential as an anti-cancer agent .

Case Studies and Research Findings

Several studies have documented the applications of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid:

作用机制

The mechanism of action of 2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Similar Compounds

2-(N-methyl4-methyl-1,3-thiazole-5-amido)benzoic acid derivatives: Compounds with similar structures but different substituents on the thiazole or benzoic acid rings.

Thiazole-based compounds: Other compounds containing the thiazole ring, such as thiazole-4-carboxylic acid and thiazole-5-carboxamide.

Uniqueness

This compound is unique due to its specific combination of the thiazole and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

生物活性

2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is a synthetic compound notable for its unique structural features, which include an amide linkage between a thiazole derivative and a benzoic acid moiety. This compound has garnered attention for its potential biological activities across various domains, including anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 276.31 g/mol. The compound's structure integrates both thiazole and benzoic acid components, enhancing its biological activity compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂S |

| Molecular Weight | 276.31 g/mol |

| Functional Groups | Amide, Thiazole, Carboxylic Acid |

The biological activity of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, although detailed mechanisms are still under investigation. Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid have shown micromolar inhibition of essential mitotic proteins like HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes . This inhibition can lead to aberrant cell division and increased cell death in cancerous cells.

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial effects. Studies have demonstrated that certain thiazole-based compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL . The presence of electron-withdrawing groups on the thiazole moiety enhances antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and antibacterial activity |

| Amide Linkage | Enhances solubility and bioavailability |

| Substituents on Thiazole | Electron-withdrawing groups improve potency |

Case Study 1: Anticancer Efficacy

In a study investigating the effects of thiazole derivatives on cancer cell lines, it was found that treatment with compounds structurally similar to 2-(N-methyl-4-methyl-1,3-thiazole-5-amido)benzoic acid resulted in significant induction of multipolar mitotic spindles in centrosome-amplified cancer cells. This led to increased rates of apoptosis compared to untreated controls .

Case Study 2: Antibacterial Activity

Another study assessed the antibacterial efficacy of thiazole derivatives against C. albicans and Aspergillus niger. Compounds with similar structures demonstrated MIC values indicating effective inhibition against these pathogens, suggesting potential applications in treating fungal infections .

属性

IUPAC Name |

2-[methyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-8-11(19-7-14-8)12(16)15(2)10-6-4-3-5-9(10)13(17)18/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVOQRZJLGDTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N(C)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。